molecular formula C8H10BrN B2839249 3-Bromo-4,5-dimethylaniline CAS No. 264194-28-7

3-Bromo-4,5-dimethylaniline

Cat. No.: B2839249
CAS No.: 264194-28-7
M. Wt: 200.079
InChI Key: HSBYBGRURGCYRB-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and two methyl groups at the fourth and fifth positions

Biochemical Analysis

Biochemical Properties

It is known that aniline derivatives can undergo metabolic N-hydroxylation of their amino groups . This suggests that 3-Bromo-4,5-dimethylaniline may interact with enzymes involved in N-hydroxylation reactions.

Cellular Effects

Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . This suggests that this compound may have similar effects on cells.

Molecular Mechanism

It is known that aniline derivatives can undergo N-hydroxylation, a metabolic activation reaction . This suggests that this compound may exert its effects through similar metabolic pathways.

Temporal Effects in Laboratory Settings

It is known that aniline derivatives can undergo metabolic activation, suggesting that the effects of this compound may change over time as it is metabolized .

Dosage Effects in Animal Models

It is known that aniline and its dimethyl derivatives can cause haematotoxicity , suggesting that high doses of this compound may have toxic effects.

Metabolic Pathways

This compound is likely to be involved in the metabolic pathway of N-hydroxylation, a common metabolic activation reaction for aniline derivatives .

Transport and Distribution

It is known that aniline derivatives can undergo metabolic activation, suggesting that this compound may be transported and distributed in a similar manner .

Subcellular Localization

Given its potential for metabolic activation, it may be localized in areas of the cell where metabolic reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylaniline typically involves the bromination of 4,5-dimethylaniline. One common method includes the following steps:

    Starting Material: 4,5-dimethylaniline.

    Bromination: The bromination reaction is carried out using bromine in the presence of a solvent such as dichloromethane at low temperatures (0°C).

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dimethylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of the bromine atom and methyl groups on the aniline ring influences the reactivity and orientation of further substitutions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Bromination: Bromine in dichloromethane at 0°C.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Bromination: this compound.

    Oxidation: Corresponding quinones.

    Reduction: Corresponding amines.

    Nucleophilic Substitution: Substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.

Comparison with Similar Compounds

    4-Bromo-3,5-dimethylaniline: Similar structure but with different substitution pattern.

    3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.

    N,N-Dimethylaniline: Lacks the bromine atom but has two methyl groups on the nitrogen atom.

Uniqueness: 3-Bromo-4,5-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-bromo-4,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBYBGRURGCYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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